molecular formula C19H22N2O6S B7694874 N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide

Cat. No.: B7694874
M. Wt: 406.5 g/mol
InChI Key: USNXPUZMGCQNAR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)acetamide. This intermediate is then reacted with 4-morpholinylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylphenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(4-morpholin-4-ylphenoxy)acetamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    N-(3-hydroxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its biological activity.

Uniqueness

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile tool in scientific research.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-17-4-2-3-15(13-17)20-19(22)14-27-16-5-7-18(8-6-16)28(23,24)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNXPUZMGCQNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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